BDPFLamineHCl
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Overview
Description
This compound is primarily used as a fluorescent dye and can be read on the FAM channel . It is widely utilized in scientific research for its excellent fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDPFLamineHCl involves the reaction of borondipyrromethene with an amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
BDPFLamineHCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: The amine group in this compound can participate in substitution reactions with various reagents .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of this compound, while reduction can produce different reduced derivatives .
Scientific Research Applications
BDPFLamineHCl has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical reactions and processes.
Biology: Employed in bioimaging and as a marker in molecular biology experiments.
Medicine: Utilized in diagnostic assays and as a fluorescent marker in medical research.
Industry: Applied in the development of fluorescent materials and sensors .
Mechanism of Action
The mechanism of action of BDPFLamineHCl involves its interaction with specific molecular targets, leading to fluorescence. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for various imaging and diagnostic applications. The molecular pathways involved include the excitation and emission of photons, which are detected and analyzed in various research applications .
Comparison with Similar Compounds
Similar Compounds
BDPFLamine: Similar in structure but without the hydrochloride group.
BDPFLamineAcetate: Another derivative with an acetate group instead of hydrochloride.
BDPFLamineSulfonate: Contains a sulfonate group, offering different solubility and reactivity properties .
Uniqueness
BDPFLamineHCl is unique due to its excellent water solubility and strong fluorescent properties, making it highly suitable for various scientific applications. Its ability to be read on the FAM channel further enhances its utility in bioimaging and diagnostic assays .
Properties
Molecular Formula |
C20H30BClF2N4O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C20H29BF2N4O.ClH/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24;/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28);1H |
InChI Key |
YZXOISGBDDZJIU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCN)C)C)(F)F.Cl |
Origin of Product |
United States |
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